GW-6604
Overview
Description
GW-6604 is a chemical compound known for its role as an inhibitor of activin receptor-like kinase 5 (ALK5). It has shown significant antifibrotic effects, particularly in improving liver function. This compound is primarily used in scientific research to study liver fibrosis and related conditions .
Mechanism of Action
Target of Action
GW-6604, also known as 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, primarily targets ALK5 . ALK5 is a type of receptor kinase in the TGF-beta signaling pathway, playing a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Mode of Action
Biochemical Pathways
Pharmacokinetics
It’s known that this compound can be administered orally
Result of Action
The inhibition of ALK5 by this compound has significant effects at the molecular and cellular level. It has been shown to reduce the expression of hepatic COL IA1 by 80% in an acute DMN model in SD rats . This results in the maintenance of normal liver weight, effective reduction of liver fibrosis, and increased matrix degeneration .
Biochemical Analysis
Biochemical Properties
GW-6604 plays a crucial role in biochemical reactions, particularly as an ALK5 inhibitor . It interacts with enzymes and proteins, specifically inhibiting the autophosphorylation of ALK5 . The nature of these interactions is inhibitory, with this compound effectively blocking the Smad-dependent response .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an ALK5 inhibitor. It inhibits the autophosphorylation of ALK5, a type I receptor of the TGF-β superfamily . This inhibition disrupts the downstream Smad-dependent response, affecting gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
It is known that this compound shows clear antifibrotic effects, suggesting potential long-term impacts on cellular function .
Dosage Effects in Animal Models
In animal models, specifically Sprague-Dawley rats, this compound has been shown to dependently inhibit hepatic COL IA1 overexpression . This effect was observed with a dosage of 25-80 mg/kg, administered orally twice a day for three weeks .
Metabolic Pathways
Given its role as an ALK5 inhibitor, it is likely to interact with enzymes and cofactors within the TGF-β signaling pathway .
Subcellular Localization
Given its role as an ALK5 inhibitor, it is likely to be found in locations where ALK5 and associated signaling pathways are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW-6604 involves multiple steps, starting with the preparation of the core structure, which is a thienopyrimidine derivative. The key steps include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure through various chemical reactions such as halogenation, nitration, and reduction.
Final Assembly: Coupling reactions to attach specific side chains and optimize the compound’s activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale preparation of intermediates.
Purification: Techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: GW-6604 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GW-6604 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, particularly those involving the transforming growth factor-beta (TGF-beta) pathway.
Medicine: Explored for its potential therapeutic effects in treating liver fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting fibrotic conditions.
Comparison with Similar Compounds
SB-431542: Another ALK5 inhibitor with similar antifibrotic properties.
LY-364947: Known for its role in inhibiting TGF-beta signaling.
SD-208: A potent inhibitor of TGF-beta receptor I.
Uniqueness of GW-6604: this compound stands out due to its high specificity for ALK5 and its significant antifibrotic effects. It has been shown to effectively reduce liver fibrosis and improve liver function in various experimental models .
Properties
IUPAC Name |
2-phenyl-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-12-15(9-11-21-18)16-13-22-23-19(16)17-8-4-5-10-20-17/h1-13H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBRQYHYNUWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452342-37-9 | |
Record name | GW-6604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452342379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-6604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273G6SN31H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW6604?
A1: GW6604 functions as a selective inhibitor of activin receptor-like kinase 5 (ALK5), a type I transforming growth factor-beta (TGF-β) receptor kinase. [] By binding to ALK5, GW6604 prevents the phosphorylation and subsequent activation of downstream signaling molecules involved in the TGF-β pathway. [] This inhibition effectively disrupts the TGF-β signaling cascade.
Q2: What are the downstream effects of GW6604 inhibiting the TGF-β pathway?
A2: GW6604's inhibition of the TGF-β pathway leads to various downstream effects, particularly relevant to its antifibrotic properties. These include:
- Reduced expression of profibrotic genes: GW6604 effectively reduces the expression of genes encoding for collagen type I alpha 1 (COL1A1), COL1A2, COL3A1, tissue inhibitor of metalloproteinase 1 (TIMP-1), and even TGF-β itself. [, ]
- Decreased matrix deposition: The downregulation of these profibrotic genes ultimately results in a reduction of extracellular matrix (ECM) deposition, a hallmark of fibrosis. []
- Improved liver function: In animal models, GW6604 treatment has demonstrated improvement in liver function parameters, including reduced bilirubin and liver enzyme levels, likely due to its ability to curtail fibrosis progression. []
Q3: Has GW6604 shown efficacy in preclinical models of liver fibrosis?
A3: Yes, GW6604 has demonstrated promising antifibrotic effects in preclinical models. In a rat model of dimethylnitrosamine (DMN)-induced liver fibrosis, GW6604 administration significantly reduced mortality and attenuated the expression of profibrotic genes. [] Moreover, treatment with GW6604 led to a reduction in ECM deposition and improved liver function markers. []
Q4: Are there any potential limitations or challenges associated with targeting ALK5 for liver fibrosis treatment?
A4: While targeting ALK5 with inhibitors like GW6604 holds therapeutic promise for liver fibrosis, it is crucial to acknowledge potential challenges:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.